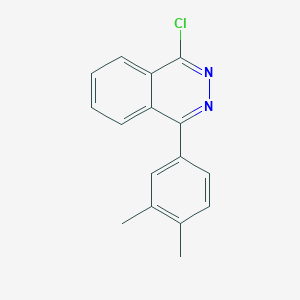

1-Chloro-4-(3,4-dimethylphenyl)phthalazine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-chloro-4-(3,4-dimethylphenyl)phthalazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2/c1-10-7-8-12(9-11(10)2)15-13-5-3-4-6-14(13)16(17)19-18-15/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYYXXMBDNZTEND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40423299 | |

| Record name | 1-chloro-4-(3,4-dimethylphenyl)phthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40423299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129842-38-2 | |

| Record name | 1-chloro-4-(3,4-dimethylphenyl)phthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40423299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Strategies of 1 Chloro 4 3,4 Dimethylphenyl Phthalazine and Its Scaffold

Exploration of the 4-(3,4-Dimethylphenyl)-1(2H)-phthalazinone Moiety as a Synthon

The 4-(3,4-dimethylphenyl)-1(2H)-phthalazinone core is a pivotal intermediate in the synthesis of diverse functionalized phthalazine (B143731) derivatives. jocpr.com Its inherent chemical properties, including the lactam-lactim tautomerism, allow for a range of reactions with both electrophilic and nucleophilic reagents. researchgate.net

The nitrogen at the 2-position of the 4-(3,4-dimethylphenyl)-1(2H)-phthalazinone ring can act as a nucleophile, readily reacting with various carbon electrophiles. For instance, N-alkylation can be achieved using reagents like ethyl bromoacetate (B1195939) in the presence of a base such as anhydrous potassium carbonate, leading to the formation of the corresponding ester derivatives. jocpr.comresearchgate.net This reaction proceeds via an SN2 mechanism, where the phthalazinone nitrogen attacks the electrophilic carbon of the alkyl halide.

Another notable reaction with a carbon electrophile is the cyanoacetylation of 4-(3,4-dimethylphenyl)-1(2H)-phthalazinone. jocpr.com This transformation is accomplished using ethyl cyanoacetate (B8463686) in the presence of a strong base like sodium ethoxide, yielding 2-cyanoacetyl-4-(3,4-dimethylphenyl)-2H-phthalazin-1-one. The proposed mechanism for this reaction involves a tetrahedral intermediate. jocpr.com

Table 1: Reactions of 4-(3,4-Dimethylphenyl)-1(2H)-phthalazinone with Carbon Electrophiles

| Electrophile | Reagent/Conditions | Product | Reference |

| Ethyl bromoacetate | Anhydrous K₂CO₃, dry acetone | Ethyl-[4-(3,4-dimethyl-phenyl)-1-oxo-(2H)-phthalazin-2-yl]acetate | jocpr.com |

| Ethyl-2-bromopropionate | Anhydrous K₂CO₃, dry acetone | Ethyl-[4-(3,4-dimethyl-phenyl)-1-oxo-(2H)-phthalazin-2-yl]propionate | jocpr.com |

| Ethyl cyanoacetate | Sodium ethoxide | 2-Cyanoacetyl-4-(3,4-dimethyl-phenyl)-2H-phthalazin-1-one | jocpr.com |

This table summarizes key reactions of the phthalazinone moiety with carbon electrophiles, highlighting the versatility of the N-2 position for functionalization.

While the provided search results primarily focus on the reactions of the phthalazinone moiety with electrophiles, the parent compound, 1-Chloro-4-(3,4-dimethylphenyl)phthalazine, is highly susceptible to nucleophilic attack. The chlorine atom at the 1-position is a good leaving group, making this position a prime target for substitution by carbon nucleophiles such as Grignard reagents. This type of reaction would lead to the formation of a new carbon-carbon bond at the C1 position of the phthalazine ring, introducing a variety of alkyl or aryl groups.

Functionalization and Modification of the Phthalazine Core

The reactive nature of the chloro-substituted phthalazine allows for extensive functionalization and the construction of more complex heterocyclic systems. The chlorine atom can be readily displaced by various nucleophiles, paving the way for the synthesis of a diverse library of derivatives.

The phthalazine scaffold can be elaborated to include a pyrazole (B372694) ring, a privileged structure in medicinal chemistry known for a wide range of biological activities. nih.govnih.gov The synthesis of pyrazole-containing phthalazine derivatives often involves the reaction of a hydrazinylphthalazine intermediate with a 1,3-dicarbonyl compound or its equivalent. nih.gov For example, 2-(4-(3,4-dimethylphenyl)-1-oxophthalazin-2(1H)-yl)acetohydrazide can react with acrylonitrile (B1666552) to form a 2,3-dihydro-1H-pyrazole derivative. fayoum.edu.eg

Another approach involves the multicomponent reaction of phthalhydrazide, an aldehyde, and an active methylene (B1212753) compound like malononitrile (B47326), which is a well-established method for synthesizing 1H-pyrazolo[1,2-b]phthalazine-5,10-diones. chemrevlett.com

Table 2: Synthesis of Pyrazole Derivatives from Phthalazine Precursors

| Phthalazine Precursor | Reagents | Resulting Pyrazole Derivative | Reference |

| 2-(4-(3,4-dimethylphenyl)-1-oxophthalazin-2(1H)-yl)acetohydrazide | Acrylonitrile, Pyridine (B92270) | 2,3-dihydro-1H-pyrazole derivative | fayoum.edu.eg |

| Phthalhydrazide | Aldehyde, Malononitrile | 1H-pyrazolo[1,2-b]phthalazine-5,10-dione | chemrevlett.com |

This table illustrates synthetic routes to pyrazole-fused or -substituted phthalazine derivatives, highlighting the starting materials and resulting heterocyclic systems.

The phthalazine core can be further modified by the introduction of other heterocyclic rings like thiazolidine (B150603) and azetidine. The synthesis of thiazolidin-4-one derivatives, for instance, can be achieved by the reaction of Schiff bases derived from phthalazine hydrazides with thioglycolic acid. nih.gov This cyclocondensation reaction is a common method for constructing the thiazolidinone ring. researchgate.netresearchgate.net

The versatile phthalazine scaffold can be used to construct a variety of other fused and appended heterocyclic systems, including pyrimidines and quinazolines. For example, the reaction of 2-(2-(4-(3,4-dimethylphenyl)-1-oxophthalazin-2(1H)-yl)acetyl)hydrazine-1-carbodithioate with methyl iodide, followed by cyclization with anthranilic acid, can yield a 1,4-dihydroquinazoline (B6142170) derivative. fayoum.edu.eg The synthesis of pyrimidine (B1678525) derivatives can be achieved through the reaction of a suitable phthalazine intermediate with compounds like thiourea (B124793). derpharmachemica.com

Generation of Benzoxazinone (B8607429) and Rhodanine (B49660) Derivatives

The synthesis of benzoxazinone and rhodanine derivatives from this compound represents a pathway to novel compounds with potential biological activities. While direct, specific examples starting from this exact phthalazine are not extensively documented, established synthetic routes for these heterocycles allow for the postulation of viable derivatization strategies.

Benzoxazinone Derivatives: 4H-3,1-Benzoxazin-4-ones are typically synthesized from anthranilic acid and an acid chloride. mdpi.comnih.govrsc.org A plausible route to a phthalazinyl-substituted benzoxazinone would involve the reaction of this compound with anthranilic acid. This condensation could potentially yield 5-(3,4-dimethylphenyl)-6,6a,12-triazobenzo[a]-anthracen-7-one, a complex fused heterocyclic system, as has been observed with analogous 4-benzyl-1-chlorophthalazine. nih.gov This reaction involves the initial nucleophilic substitution of the chlorine by the amino group of anthranilic acid, followed by an intramolecular cyclization.

Rhodanine Derivatives: Rhodanine and its derivatives are commonly synthesized through the condensation of an aldehyde with rhodanine or its N-substituted analogues. A potential strategy to incorporate the 4-(3,4-dimethylphenyl)phthalazine moiety would first involve its conversion to an aldehyde at a suitable position. A more direct approach could involve the reaction of this compound with thiourea to form a 1-thioureido-4-(3,4-dimethylphenyl)phthalazine intermediate. Subsequent reaction of this intermediate with chloroacetic acid could lead to the formation of a 2-(4-(3,4-dimethylphenyl)phthalazin-1-ylimino)thiazolidin-4-one, an isomer of the desired rhodanine derivative. researchgate.netresearchgate.net This method is based on the known reactivity of haloazines with thiourea and subsequent cyclization with α-halo acids. researchgate.net

Derivatization to Acyclonucleosides

The synthesis of acyclonucleosides, which are nucleoside analogues lacking a cyclic sugar moiety, is a significant area of medicinal chemistry. A key intermediate for the synthesis of such derivatives from this compound is the corresponding hydrazino derivative, 1-Hydrazino-4-(3,4-dimethylphenyl)phthalazine. This intermediate can be readily prepared by reacting the starting chlorophthalazine with hydrazine (B178648) hydrate.

The resulting hydrazinophthalazine can then be reacted with various acyclic sugar derivatives or other side chains containing hydroxyl groups to form the target acyclonucleosides. For instance, reaction with aldoses can lead to the formation of acyclo C-nucleosides. researchgate.net This approach provides a pathway to a diverse range of acyclonucleoside analogues with potential therapeutic applications.

Synthesis of Fused Triazolophthalazines

Fused triazolophthalazines are a class of heterocyclic compounds with a wide range of pharmacological activities. The synthesis of these derivatives from this compound also proceeds through the crucial intermediate, 1-Hydrazino-4-(3,4-dimethylphenyl)phthalazine.

The hydrazino group of this intermediate is highly reactive and can undergo cyclization with various one-carbon donors to form the fused triazole ring. For example, reaction with formic acid or triethyl orthoformate yields the corresponding mdpi.comnih.govresearchgate.nettriazolo[3,4-a]phthalazine. Similarly, reaction with carbon disulfide leads to the formation of a mercapto-substituted triazolophthalazine, which can be further functionalized. The use of different carboxylic acids or their derivatives allows for the introduction of various substituents at the 3-position of the triazole ring, providing a library of diverse compounds.

Diversification through Acetohydrazide Intermediates (e.g., 2-(4-(3,4-dimethylphenyl)-1-oxophthalazin-2(1H)-yl)acetohydrazide)

A highly effective strategy for the diversification of the 4-(3,4-dimethylphenyl)phthalazine scaffold involves the initial conversion of this compound to 4-(3,4-dimethylphenyl)phthalazin-1(2H)-one, followed by N-alkylation with ethyl chloroacetate (B1199739) and subsequent hydrazinolysis to yield the key intermediate, 2-(4-(3,4-dimethylphenyl)-1-oxophthalazin-2(1H)-yl)acetohydrazide. fayoum.edu.eg This acetohydrazide derivative serves as a versatile building block for a variety of heterocyclic systems through its reactions with different electrophiles.

Reactions with Acrylonitrile

The reaction of 2-(4-(3,4-dimethylphenyl)-1-oxophthalazin-2(1H)-yl)acetohydrazide with acrylonitrile in pyridine leads to the formation of a novel 2,3-dihydro-1H-pyrazole derivative. fayoum.edu.eg This reaction proceeds via a Michael addition of the terminal nitrogen of the hydrazide to the acrylonitrile, followed by an intramolecular cyclization to form the pyrazole ring. This transformation provides an efficient route to pyrazole-functionalized phthalazinones.

Reactions with β-Keto Esters (e.g., Ethyl Acetoacetate)

The condensation of 2-(4-(3,4-dimethylphenyl)-1-oxophthalazin-2(1H)-yl)acetohydrazide with β-keto esters, such as ethyl acetoacetate, in dioxane initially yields an acyclic intermediate. fayoum.edu.eg Upon further heating, this intermediate undergoes cyclization to afford a pyrazolone (B3327878) derivative, specifically 4-(3,4-dimethylphenyl)-2-(2-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)phthalazin-1(2H)-one. fayoum.edu.eg This two-step one-pot reaction is a classical method for the synthesis of pyrazolones, demonstrating the utility of the acetohydrazide intermediate in building complex heterocyclic systems.

| Reactant 1 | Reactant 2 | Product |

| 2-(4-(3,4-dimethylphenyl)-1-oxophthalazin-2(1H)-yl)acetohydrazide | Ethyl Acetoacetate | 4-(3,4-dimethylphenyl)-2-(2-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)phthalazin-1(2H)-one |

Condensation Reactions with Diketones (e.g., Acetylacetone)

The reaction of 2-(4-(3,4-dimethylphenyl)-1-oxophthalazin-2(1H)-yl)acetohydrazide with diketones like acetylacetone (B45752) provides a straightforward route to pyrazole derivatives. The reaction in dioxane leads to the formation of the corresponding hydrazone, 2-(4-(3,4-dimethylphenyl)-1-oxophthalazin-2(1H)-yl)-N'-(4-oxopentan-2-ylidene)acetohydrazide, which upon cyclization would yield a dimethyl-substituted pyrazole attached to the phthalazinone core. fayoum.edu.eg This reaction highlights the versatility of the acetohydrazide in constructing various five-membered heterocyclic rings.

| Reactant 1 | Reactant 2 | Intermediate |

| 2-(4-(3,4-dimethylphenyl)-1-oxophthalazin-2(1H)-yl)acetohydrazide | Acetylacetone | 2-(4-(3,4-dimethylphenyl)-1-oxophthalazin-2(1H)-yl)-N'-(4-oxopentan-2-ylidene)acetohydrazide |

Spectroscopic and Analytical Characterization in Phthalazine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within a molecule.

Proton NMR (¹H NMR) Applications

While specific experimental ¹H NMR data for 1-chloro-4-(3,4-dimethylphenyl)phthalazine is not currently published, a hypothetical spectrum can be predicted based on its structural components. The spectrum would be expected to show distinct signals corresponding to the aromatic protons on the phthalazine (B143731) and dimethylphenyl rings, as well as singlets for the two methyl groups. The chemical shifts (δ) and coupling patterns of the aromatic protons would provide crucial information about their relative positions.

Predicted ¹H NMR Data for this compound: (Note: This is a hypothetical table based on known chemical shift ranges for similar structures.)

| Proton Environment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic Protons (Phthalazine Ring) | 7.8 - 8.5 | Multiplet | 4H |

| Aromatic Protons (Dimethylphenyl Ring) | 7.2 - 7.6 | Multiplet | 3H |

| Methyl Protons (-CH₃) | ~2.3 | Singlet | 6H |

Carbon-13 NMR (¹³C NMR) Applications

Similarly, experimental ¹³C NMR data for this compound is not readily accessible. A ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments. The spectrum would show signals for the carbon atoms of the phthalazine core, the dimethylphenyl ring, and the two methyl groups. The carbon atom attached to the chlorine would exhibit a characteristic chemical shift.

Predicted ¹³C NMR Data for this compound: (Note: This is a hypothetical table based on known chemical shift ranges for similar structures.)

| Carbon Environment | Predicted Chemical Shift (ppm) |

| Aromatic Carbons (Phthalazine & Dimethylphenyl Rings) | 120 - 150 |

| C-Cl (Phthalazine Ring) | 150 - 160 |

| Methyl Carbons (-CH₃) | ~20 |

Advanced NMR Techniques for Tautomerism Studies (e.g., Lactam-Lactim Tautomerism)

In related phthalazine compounds, particularly phthalazinones, the potential for lactam-lactim tautomerism exists. This is an equilibrium between a cyclic amide (lactam) and a cyclic imidic acid (lactim) form. While this compound itself is not expected to exhibit this specific tautomerism due to the chloro substitution, advanced NMR techniques are pivotal in studying such phenomena in analogous structures. Techniques like variable temperature NMR spectroscopy and two-dimensional NMR (e.g., COSY, HSQC, HMBC) can be employed to identify and quantify the different tautomeric forms present in solution and to study the dynamics of their interconversion. These studies are crucial for understanding the reactivity and biological activity of such heterocyclic systems.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for the C-H stretching of the aromatic rings and methyl groups, C=C and C=N stretching vibrations within the aromatic and heterocyclic rings, and a C-Cl stretching vibration.

Predicted FT-IR Absorption Bands for this compound: (Note: This is a hypothetical table based on known characteristic frequencies.)

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch (Methyl) | 2850 - 2960 |

| C=C and C=N Aromatic Ring Stretching | 1450 - 1650 |

| C-Cl Stretch | 1000 - 1100 |

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

Electron Ionization Mass Spectrometry (EIMS)

In EIMS, the sample is bombarded with high-energy electrons, causing ionization and fragmentation of the molecule. The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with fragment ion peaks. While an experimental EIMS spectrum for this compound is not available, predicted data can be found.

Predicted Mass Spectrometry Data for this compound: uni.lu

| Adduct | m/z |

| [M]⁺ | 268.07617 |

| [M+H]⁺ | 269.08400 |

| [M+Na]⁺ | 291.06594 |

| [M-H]⁻ | 267.06944 |

The fragmentation pattern in EIMS would be expected to involve the loss of a chlorine atom, a methyl group, or other small neutral molecules, providing valuable clues to the compound's structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental formula of a compound. Unlike standard mass spectrometry, HRMS provides mass measurements with very high accuracy, often to within a few parts per million (ppm), which allows for the unambiguous determination of a molecule's elemental composition. For this compound (C₁₆H₁₃ClN₂), HRMS can differentiate its exact mass from other potential compounds with the same nominal mass but different atomic compositions.

The technique is capable of providing sufficient resolution to reveal fine isotopic structures. researchgate.net Predicted HRMS data for this compound shows the expected mass-to-charge ratios (m/z) for various adducts that might be observed during analysis. uni.lu The monoisotopic mass is calculated as 268.07672 Da. uni.lu

Below is a table of predicted collision cross-section (CCS) values for various adducts of this compound, which is a measure of the ion's shape in the gas phase. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 269.08400 | 160.3 |

| [M+Na]⁺ | 291.06594 | 172.1 |

| [M-H]⁻ | 267.06944 | 165.6 |

| [M+NH₄]⁺ | 286.11054 | 176.4 |

| [M+K]⁺ | 307.03988 | 164.8 |

| [M+HCOO]⁻ | 313.07492 | 176.3 |

| [M+CH₃COO]⁻ | 327.09057 | 172.7 |

| [M]⁺ | 268.07617 | 163.4 |

This data is predicted and serves as a reference for experimental verification. uni.lu

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. researchgate.netnih.gov This hyphenated technique is invaluable for analyzing complex mixtures, identifying impurities, and quantifying compounds in various matrices. researchgate.netresearchgate.net

In the context of phthalazine research, LC-MS is used to separate the target compound, this compound, from any unreacted starting materials, byproducts, or degradation products. researchgate.net The liquid chromatography component separates the components of the mixture in time before they enter the mass spectrometer. researchgate.net This separation simplifies the mass spectra and allows for clearer identification. researchgate.net The advantage of LC is its suitability for polar, non-volatile compounds like many phthalazine derivatives, which may not be amenable to gas chromatography (GC). researchgate.net

The mass spectrometer then ionizes the separated components and measures their mass-to-charge ratio, providing molecular weight information and structural clues through fragmentation analysis (in LC-MS/MS). researchgate.net The combination of the retention time from the LC and the mass spectrum from the MS provides a high degree of confidence in the identification of the analyte. researchgate.netnih.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical procedure used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a sample. The results are used to determine the empirical formula of a compound and to verify its purity. For newly synthesized compounds like this compound, elemental analysis provides crucial evidence that the correct product has been formed. nih.govresearchgate.net

The molecular formula of this compound is C₁₆H₁₃ClN₂. matrix-fine-chemicals.com Based on this formula, the theoretical elemental composition can be calculated. Experimental values obtained from the analysis of a purified sample are then compared to these theoretical values. A close agreement (typically within ±0.4%) between the found and calculated percentages is considered a confirmation of the compound's identity and purity. jocpr.com

Table of Theoretical Elemental Composition for C₁₆H₁₃ClN₂

| Element | Symbol | Atomic Weight | Molar Mass ( g/mol ) | Theoretical Percentage (%) |

| Carbon | C | 12.011 | 192.176 | 71.51 |

| Hydrogen | H | 1.008 | 13.104 | 4.88 |

| Chlorine | Cl | 35.453 | 35.453 | 13.19 |

| Nitrogen | N | 14.007 | 28.014 | 10.43 |

| Total | 268.75 | 100.00 |

Note: In research articles, this data is typically presented as: Anal. Calcd for C₁₆H₁₃ClN₂: C, 71.51; H, 4.88; N, 10.43. Found: C, xx.xx; H, x.xx; N, xx.xx. jocpr.com

Chromatographic Methods for Purity and Separation (e.g., Thin-Layer Chromatography)

Chromatographic methods are indispensable for both the purification of synthesized compounds and the assessment of their purity. Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique frequently used in synthetic chemistry to monitor the progress of a reaction. umich.edu

In the synthesis of this compound, TLC would be used to track the consumption of starting materials and the formation of the product. jocpr.comumich.edu A small spot of the reaction mixture is applied to a TLC plate (typically coated with silica (B1680970) gel, a polar adsorbent), which is then placed in a chamber with a suitable solvent system. umich.edu The solvent moves up the plate by capillary action, and the components of the mixture separate based on their polarity and interaction with the stationary phase. umich.edu By comparing the spots of the reaction mixture to those of the starting materials, a chemist can determine when the reaction is complete.

TLC is also a primary tool for assessing the purity of the final product. A pure compound should ideally appear as a single spot on the TLC plate. The presence of multiple spots indicates impurities. Furthermore, TLC can help in optimizing the conditions for larger-scale purification using column chromatography. umich.edu

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. Applications of DFT to various phthalazine (B143731) derivatives have been reported in the scientific literature, often to elucidate reactivity and potential biological activity. researchgate.net However, a thorough search has found no published DFT studies specifically performed on 1-Chloro-4-(3,4-dimethylphenyl)phthalazine.

There are no available data from DFT calculations on the electronic structure of this compound. This includes key properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, molecular electrostatic potential (MEP) maps, and dipole moments. While studies on other heterocyclic compounds have utilized these parameters to predict reactivity and stability, such information is not available for the title compound. materialsciencejournal.orgresearchgate.netbohrium.com

No computational studies have been found that investigate the intramolecular interactions within this compound. Analyses such as Natural Bond Orbital (NBO) or Quantum Theory of Atoms in Molecules (QTAIM) are often used to characterize hydrogen bonds and other non-covalent interactions, but these have not been applied to this specific molecule in any published research.

There is no published research detailing computational studies on the reactivity or adsorption mechanisms of this compound. DFT calculations are frequently employed to model reaction pathways, transition states, and the adsorption of molecules onto surfaces. chemrevlett.comresearchgate.netnih.gov However, no such computational investigations have been reported for this particular phthalazine derivative.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models are valuable in drug discovery for predicting the activity of new compounds. While QSAR studies have been conducted on various classes of phthalazine derivatives, no specific QSAR models have been developed for or include this compound.

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of molecules with their steric and electrostatic fields. Although CoMFA has been successfully applied to other sets of phthalazine derivatives to understand their structure-activity relationships, no CoMFA studies focusing on this compound have been identified in the scientific literature. nih.govresearchgate.net

Comparative Molecular Similarity Indices Analysis (CoMSIA) is another 3D-QSAR method that, in addition to steric and electrostatic fields, evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. As with CoMFA, there are no published CoMSIA studies that include or focus on this compound.

Ligand-Based and Structure-Based Alignment Methods in QSAR Derivation

Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for developing mathematical models that correlate the structural properties of compounds with their biological activities. The accuracy of three-dimensional QSAR (3D-QSAR) models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), is heavily dependent on the alignment of the molecules in the dataset. nih.gov

In the context of phthalazine derivatives, both ligand-based and structure-based alignment methods are employed to derive robust 3D-QSAR models. japsonline.comresearchgate.net

Ligand-Based Alignment: This method aligns molecules based on a common scaffold or a pharmacophore model derived from a set of known active compounds. nih.govmdpi.com For this compound, the phthalazine ring system would serve as the primary common scaffold for alignment. The alignment would be further refined by considering the spatial orientation of key substituents, such as the chloro group at position 1 and the 3,4-dimethylphenyl group at position 4. The goal is to superimpose the set of molecules in a way that structurally similar features overlap, allowing for the generation of a meaningful 3D-QSAR model.

Structure-Based Alignment: When the three-dimensional structure of the biological target (e.g., a protein kinase) is known, structure-based alignment, often guided by molecular docking, can be utilized. japsonline.com In this approach, each phthalazine derivative, including this compound, is docked into the active site of the target protein. The resulting binding poses are then used as the basis for alignment in the 3D-QSAR study. This method has the advantage of incorporating information about the target's binding site geometry, which can lead to more predictive QSAR models.

For phthalazine derivatives targeting kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), 3D-QSAR studies have revealed the importance of steric and electrostatic fields around the molecule. japsonline.comresearchgate.net The CoMFA and CoMSIA contour maps generated from these studies highlight regions where modifications to the phthalazine scaffold, such as at the 4-position phenyl ring, can enhance or diminish biological activity. For instance, bulky substituents might be favored in certain regions of the binding pocket, while electron-withdrawing or -donating groups may be preferred in others to optimize electrostatic interactions.

| Alignment Method | Basis for Alignment | Key Considerations for this compound |

| Ligand-Based | Common chemical scaffold or pharmacophore | Phthalazine core, spatial orientation of the chloro and 3,4-dimethylphenyl groups. |

| Structure-Based | Docked binding pose within a target's active site | Predicted orientation within the active site of a relevant biological target (e.g., a kinase). |

Application in Virtual Screening and Combinatorial Library Design

The insights gained from QSAR and pharmacophore modeling studies of phthalazine derivatives are instrumental in virtual screening and the design of combinatorial libraries to discover new and more potent compounds.

Virtual Screening: Virtual screening involves the computational filtering of large chemical libraries to identify molecules that are likely to bind to a specific biological target. nih.govresearchgate.net A validated pharmacophore model derived from active phthalazine analogues can be used as a 3D query to search databases containing millions of compounds. nih.gov This allows for the rapid identification of molecules that possess the key structural features deemed essential for activity, such as a heterocyclic core, specific hydrogen bond donors/acceptors, and hydrophobic regions, which would be present in the pharmacophore model for a target like a kinase. This compound itself could be a result of such a screening process or serve as a template for generating more refined pharmacophore models.

Combinatorial Library Design: The phthalazine core is a privileged scaffold in medicinal chemistry, meaning it can serve as a template for the creation of combinatorial libraries. mdpi.com By systematically modifying the substituents at various positions of the phthalazine ring, a large and diverse library of related compounds can be generated. For example, starting with the this compound scaffold, a combinatorial library could be designed by introducing a variety of substituents at the 1-position (by replacing the chloro group) and by exploring different substitution patterns on the phenyl ring at the 4-position. nih.gov This approach, guided by QSAR models, allows for the focused exploration of chemical space around a promising lead compound to optimize its activity and other pharmacological properties. ekb.eg The use of computational tools to design and evaluate these virtual libraries is far more efficient than synthesizing and testing each compound individually. youtube.comnih.gov

Molecular Docking and Binding Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. japsonline.com It is a powerful tool for understanding the binding interactions between a ligand, such as this compound, and its biological target at an atomic level.

Prediction of Ligand-Target Binding Modes

Molecular docking studies on phthalazine derivatives have been instrumental in elucidating their binding modes within the active sites of various enzymes, particularly protein kinases like VEGFR-2. researchgate.netekb.eg For this compound, a predicted binding mode within a kinase active site would likely involve the phthalazine ring system occupying the adenine-binding region of the ATP pocket.

The chloro group at the 1-position can form specific interactions, such as halogen bonds or hydrophobic interactions, with amino acid residues in the active site. The 3,4-dimethylphenyl group at the 4-position would likely extend into a more solvent-exposed region of the binding pocket, where its interactions could significantly influence the compound's selectivity and potency. Docking studies allow for the visualization of these potential binding poses and provide a rational basis for designing modifications to improve binding affinity. nih.gov

Analysis of Hydrophobic and π-π Stacking Interactions in Active Sites

The binding of phthalazine derivatives within kinase active sites is often characterized by a combination of specific hydrogen bonds and non-specific interactions like hydrophobic and π-π stacking interactions. nih.gov

π-π Stacking Interactions: The aromatic nature of both the phthalazine ring system and the dimethylphenyl group makes them ideal candidates for π-π stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan in the active site. These interactions, where the electron-rich π orbitals of the aromatic rings overlap, can significantly contribute to the binding energy and specificity of the inhibitor.

The analysis of these interactions through molecular docking simulations provides a detailed picture of how this compound might bind to its biological target, thereby guiding the rational design of more effective analogues. nih.gov

| Interaction Type | Potential Contributing Moieties of this compound |

| Hydrophobic Interactions | 3,4-dimethylphenyl group, chloro group |

| π-π Stacking | Phthalazine ring, dimethylphenyl ring |

Structure Activity Relationship Sar and Design Principles for Phthalazine Derivatives

Impact of Substituents on Chemical Reactivity and Molecular Recognition

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and the electronic properties of its constituent atoms. In the case of 1-Chloro-4-(3,4-dimethylphenyl)phthalazine, the substituents on the phthalazine (B143731) core play a pivotal role in defining its chemical reactivity and its ability to interact with biological targets.

Role of Aromatic Substituents (e.g., Phenyl, Dimethylphenyl)

The presence of an aromatic ring at the 4-position of the phthalazine scaffold is a common feature in many biologically active derivatives. The nature and substitution pattern of this aryl group can significantly influence the compound's properties. In This compound , the 3,4-dimethylphenyl group is a key determinant of its interaction with target proteins.

Influence of Halogenation (e.g., Chlorine at Position 1)

The chlorine atom at the 1-position of the phthalazine ring in This compound is a critical feature that profoundly affects its chemical reactivity. This halogen atom acts as a good leaving group, making the C1 position susceptible to nucleophilic substitution. This reactivity is the cornerstone for the synthesis of a diverse library of 1-substituted phthalazine derivatives. researchgate.netgoogle.com For instance, the chlorine can be displaced by various nucleophiles such as amines, hydrazines, and thiols to generate new compounds with potentially different biological activities.

From a biological standpoint, the introduction of a chloro group can enhance the lipophilicity of the molecule, potentially improving its membrane permeability and oral bioavailability. In a series of 1-anilino-4-(arylsulfanylmethyl)phthalazines, the presence of chloro and other electron-withdrawing groups on the anilino moiety was found to be beneficial for anticancer activity. uni.lu Furthermore, studies on 4-benzylamino-1-chloro-6-substituted phthalazines as phosphodiesterase 5 (PDE5) inhibitors revealed that the chloro substitution at the 1-position was a common feature among the most potent compounds. sci-hub.se

Effects of Amino Functionalities at Specific Positions

While This compound itself does not possess an amino group, its role as a synthetic intermediate allows for the introduction of amino functionalities at the 1-position. The resulting 1-amino-phthalazine derivatives are a class of compounds with significant therapeutic potential. A patent for 1-amino-phthalazine derivatives with c-Met and/or VEGFR-2 kinase inhibitory activity highlights the importance of this functional group for biological activity. google.com In these derivatives, the amino group often acts as a key hydrogen bond donor, enabling crucial interactions with the hinge region of kinase domains. The nature of the substituent on this amino group, as well as any further substitutions on the phthalazine core, can fine-tune the binding affinity and selectivity.

Phthalazine Core as a Critical Pharmacophore for Molecular Anchoring

The phthalazine ring system is not merely a passive scaffold but an active participant in molecular recognition, serving as a critical pharmacophore. A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. The two adjacent nitrogen atoms in the phthalazine ring can act as hydrogen bond acceptors, anchoring the molecule within the binding site of a protein. This interaction is often observed in the binding of phthalazine-based inhibitors to the ATP-binding pocket of various kinases. The planar and aromatic nature of the phthalazine core also facilitates stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the protein target.

Computational Insights into SAR

In the absence of extensive experimental data for This compound , computational methods provide a valuable tool to predict its behavior and guide the design of future derivatives.

Prediction of Target Selectivity and Potency

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. amazonaws.com By docking This compound into the active sites of various enzymes, such as kinases, it is possible to predict its potential binding modes and estimate its binding affinity. These in-silico experiments can help identify potential biological targets and prioritize the synthesis of derivatives with improved potency.

Design Principles for Novel Analogues

The chemical scaffold of this compound serves as a versatile starting point for the generation of novel, biologically active analogues. The design of these new derivatives is primarily guided by the principles of structure-activity relationships (SAR) derived from related phthalazine compounds. The core strategy involves the chemical modification of two key positions: the reactive chloro group at the C-1 position and the nitrogen at the N-2 position of the phthalazine ring.

The precursor, 4-(3,4-dimethyl-phenyl)-1(2H)-phthalazinone, exists in a dynamic equilibrium between its lactam and lactim forms. This tautomerism is crucial as it allows for reactions with a variety of electrophiles and nucleophiles, leading to a diverse range of substituted phthalazine derivatives. jocpr.comresearchgate.net The conversion of the phthalazinone to this compound is a key step, as the chloro group is an excellent leaving group, facilitating nucleophilic substitution reactions.

The design of novel analogues often focuses on introducing different functionalities at the C-1 position to explore interactions with biological targets. For instance, the substitution of the chloro group with various anilino moieties has been a successful strategy in developing potent anticancer agents. mdpi.comnih.gov The electronic properties of the substituents on the aniline (B41778) ring play a significant role in the biological activity of the resulting compounds.

Another design principle involves the modification of the N-2 position of the phthalazinone ring. This is typically achieved by reacting the 4-(3,4-dimethyl-phenyl)-1(2H)-phthalazinone with various electrophiles. jocpr.com These modifications can influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules.

Furthermore, the incorporation of a substituted thiophenol group at the C-4 position of the phthalazine ring has been shown to increase anticancer activity compared to unsubstituted thiophenol. mdpi.com This suggests that the nature of the substituent at the C-4 position is a critical determinant of biological efficacy. However, it is noteworthy that the replacement of a sulfanyl (B85325) group with sulfinyl or sulfonyl groups at this position tends to decrease the anticancer activity. mdpi.com

The following data tables summarize some of the key design principles and the resulting analogues derived from the 4-(3,4-dimethylphenyl)phthalazine scaffold and related structures, along with their reported biological activities.

Table 1: Analogue Design via N-2 Position Substitution of 4-(3,4-dimethyl-phenyl)-1(2H)-phthalazinone

| Entry | Reagent | Resulting Compound | Reference |

| 1 | Ethyl Chloroacetate (B1199739) | 2-Carbethoxymethyl-4-(3,4-dimethylphenyl)-2H-phthalazin-1-one | jocpr.com |

| 2 | Ethyl Cyanoacetate (B8463686) | 2-Cyanoacetyl-4-(3,4-dimethyl-phenyl)-2H-phthalazin-1-one | jocpr.com |

| 3 | D-glucono-1,5-lactone | 2-(D-gluconyl)-4-(3,4-dimethyl-phenyl)-2H-phthalazin-1-one | jocpr.com |

Table 2: Analogue Design via C-1 Position Substitution of 1-Chloro-4-arylphthalazines

| Starting Material | Reagent | Resulting Compound Class | Key SAR Finding | Reference |

| 1-Chloro-4-(3,4-difluorophenylthiomethyl)phthalazine | 3-Chloro-4-fluoroaniline | 1-(3-Chloro-4-fluoroanilino)-4-(3,4-difluorophenylthiomethyl)phthalazine | Exhibited higher anticancer activity than cisplatin (B142131) against certain cancer cell lines. | mdpi.comnih.gov |

| 1-Chloro-4-(3,4-difluorophenylthiomethyl)phthalazine | 4-Fluoro-3-(trifluoromethyl)aniline | 1-(4-Fluoro-3-trifluoromethylanilino)-4-(3,4-difluorophenylthiomethyl)phthalazine | Showed potent anticancer activity, superior to cisplatin in the tested cell lines. | mdpi.comnih.gov |

| 1-Chloro-4-benzylphthalazines | Various Amines | 1-Amino-4-benzylphthalazines | Identified as inhibitors of the Hedgehog signaling pathway. | researchgate.net |

Future Directions and Research Gaps in 1 Chloro 4 3,4 Dimethylphenyl Phthalazine Chemistry

Emerging Synthetic Methodologies for Enhanced Efficiency and Yield

The classical methods for the synthesis of phthalazine (B143731) derivatives, while effective, often require harsh reaction conditions, long reaction times, and can result in modest yields. To address these limitations, researchers are increasingly turning to modern synthetic techniques that offer improved efficiency, sustainability, and access to a wider range of derivatives.

One such promising approach is the use of ultrasonication . A study on the synthesis of fluorinated 2-benzylphthalazin-1(2H)-one and related derivatives demonstrated that an ultrasonication method was more efficient than conventional heating in terms of product yield and reaction time. thieme-connect.com This protocol offers a greener alternative by reducing energy consumption and potentially minimizing side reactions. thieme-connect.com

Microwave-assisted synthesis is another green chemistry approach that has been successfully applied to the synthesis of phthalazinone derivatives. This method significantly reduces reaction times while providing high yields, making it an attractive alternative to conventional synthesis. researchgate.net

The azide (B81097) coupling method has proven to be a highly efficient technique for the synthesis of phthalazine-based dipeptides and other amide derivatives. nih.govacs.org This method is noted for its high yields and for minimizing racemization, a critical consideration in the synthesis of chiral molecules. nih.govacs.org The process typically involves the in-situ generation of an azide from a hydrazide precursor, which then couples with an amine or amino acid ester. acs.orgnih.gov

| Method | Advantages | Relevant Derivatives |

| Ultrasonication | Higher yield, shorter reaction time, efficient | Fluorinated 2-benzylphthalazin-1(2H)-one derivatives |

| Microwave Irradiation | Reduced reaction time, high yield, green protocol | Phthalazinone derivatives |

| Azide Coupling | High yield, minimizes racemization | Phthalazine-based dipeptides and amides |

Further research into these and other emerging synthetic methodologies, such as flow chemistry and solid-phase synthesis, could lead to even more efficient and automated production of 1-chloro-4-(3,4-dimethylphenyl)phthalazine and its derivatives, facilitating broader screening and development efforts.

Advanced Computational Approaches for Deeper Mechanistic Understanding

Computational chemistry has become an indispensable tool in modern drug discovery and development. In the context of this compound chemistry, advanced computational approaches can provide profound insights into reaction mechanisms, predict biological activity, and guide the design of novel derivatives with enhanced properties.

Molecular docking studies are frequently employed to predict the binding affinity and interaction patterns of phthalazine derivatives with biological targets. For instance, a study on novel phthalazine-based derivatives investigated their binding affinity towards the VEGFR2 protein, revealing a binding energy of -10.66 kcal/mol for one of the potent compounds. nih.gov Such studies help in understanding the structure-activity relationships and in the rational design of more potent inhibitors. nih.govosf.io

Density Functional Theory (DFT) calculations are utilized to elucidate complex reaction mechanisms. A systematic computational study was conducted on the DDQ-mediated dehydrogenative aromatization of 1,2-dihydro-1-arylpyridazino[4,5-d]pyridazines, which can lead to fused phthalazines. mdpi.com These calculations help in understanding the energetics of different reaction pathways and the stability of intermediates. mdpi.com

The BOILED-Egg model is an example of an in silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction tool that can be used to assess the pharmacokinetic properties of newly synthesized compounds early in the drug discovery process. acs.org

| Computational Approach | Application | Example |

| Molecular Docking | Predicting binding affinity and interactions with biological targets. | Investigating the binding of phthalazine derivatives to VEGFR2. nih.gov |

| Density Functional Theory (DFT) | Elucidating reaction mechanisms and energetics. | Studying the mechanism of DDQ-mediated aromatization to form fused phthalazines. mdpi.com |

| In Silico ADME Prediction | Assessing pharmacokinetic properties. | Using the BOILED-Egg model to predict the ADME profile of new derivatives. acs.org |

The increasing power of computational hardware and the development of more sophisticated algorithms present an opportunity to move beyond static docking and DFT calculations. Future research could leverage molecular dynamics simulations to study the dynamic behavior of phthalazine derivatives in complex biological environments and employ machine learning models to predict activity and toxicity with greater accuracy.

Exploration of Novel Derivatization Pathways and Scaffold Transformations

The versatility of the this compound scaffold lies in the reactivity of the chlorine atom, which serves as a handle for introducing a wide array of functional groups through nucleophilic substitution reactions. derpharmachemica.comresearchgate.net This allows for the synthesis of a diverse library of derivatives with potentially varied biological activities.

The reaction of 1-chlorophthalazine (B19308) derivatives with various carbon, nitrogen, oxygen, and sulfur nucleophiles has been extensively explored to generate novel compounds. derpharmachemica.comresearchgate.net For example, treatment with active methylene (B1212753) compounds like malononitrile (B47326) and ethyl cyanoacetate (B8463686) introduces new carbon-carbon bonds, while reactions with amines, thiols, and alkoxides lead to the corresponding substituted phthalazines. derpharmachemica.com

Furthermore, the initial phthalazine scaffold can be used as a precursor for the construction of more complex, fused heterocyclic systems. Annelated phthalazine derivatives, such as 1,2,4-triazolo[3,4-a]phthalazines and 1,2,4-triazino[3,4-a]phthalazines , have been synthesized, demonstrating the potential for significant scaffold transformations. researchgate.net

The derivatization is not limited to the phthalazine core. Functional groups on the appended phenyl ring or on side chains can be further modified. For instance, acetohydrazide derivatives of phthalazines have been used as precursors to synthesize a variety of heterocyclic systems, including pyrazoles and oxadiazoles, although some attempted cyclizations were unsuccessful, highlighting the need for further optimization of reaction conditions. fayoum.edu.eg

| Precursor | Reagent/Reaction | Resulting Scaffold/Derivative |

| 1-Chloro-4-(aryl)phthalazine | Nitrogen, Oxygen, Sulfur Nucleophiles | Substituted Phthalazines |

| 1-Chloro-4-(aryl)phthalazine | Sodium Azide/Acetic Acid | Tetrazolophthalazine |

| Phthalazine acetohydrazide | Acrylonitrile (B1666552) | 2,3-dihydro-1H-pyrazole derivative |

| Phthalazine acetohydrazide | Isatin | Oxoindolin derivative |

A significant research gap exists in the systematic exploration of multi-component reactions involving this compound to rapidly build molecular complexity. Additionally, the application of modern cross-coupling methodologies, such as Suzuki, Heck, and Buchwald-Hartwig reactions, to the chlorophthalazine core could unlock novel and previously inaccessible derivatives. A deeper investigation into the reactivity of other positions on the phthalazine and dimethylphenyl rings could also lead to new avenues for derivatization.

Q & A

Q. What role does the compound play in heterogeneous catalysis studies?

- Answer : As a ligand precursor, it coordinates transition metals (e.g., Pd or Cu) in cross-coupling reactions. X-ray photoelectron spectroscopy (XPS) confirms metal-ligand binding, while turnover frequency (TOF) measurements evaluate catalytic efficiency .

Methodological Guidance

- Experimental Design : Align hypotheses with theoretical frameworks (e.g., frontier molecular orbital theory for reactivity studies) to ensure methodological coherence .

- Data Analysis : Use multivariate regression to deconvolute synergistic effects in multi-step syntheses .

- Reproducibility : Document all parameters (e.g., stirring rate, inert gas flow) to mitigate batch-to-batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.